![molecular formula C38H45ClNO2PPd B2683281 Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-64-6](/img/no-structure.png)

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

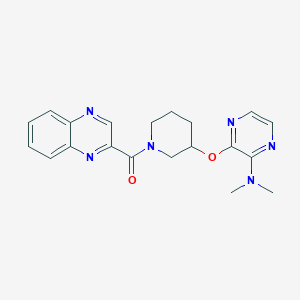

“Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane” is a chemical compound with the molecular formula C26H35O2P . It has a molecular weight of 410.529 .

Molecular Structure Analysis

The molecular structure of “Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane” consists of a phosphorus atom bonded to two cyclohexyl groups and a biphenyl group, which is further substituted with two methoxy groups .Chemical Reactions Analysis

While specific chemical reactions involving “Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride” are not available, similar compounds have been used in palladium-catalyzed coupling reactions .Applications De Recherche Scientifique

Catalytic Efficiency in Cross-Coupling Reactions

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; palladium(2+) complexes have been utilized as catalysts in various organic synthesis reactions, demonstrating significant efficiency. For instance, these complexes have shown excellent performance in the Suzuki cross-coupling of aryl chlorides, enabling the synthesis of biaryl compounds under relatively mild conditions. This catalytic activity extends to non-activated and deactivated aryl chlorides, achieving high yields with minimal catalyst loading, showcasing their potential for industrial applications in drug synthesis and material science (Gong et al., 2005).

Amination Reactions

The palladium-catalyzed amination of aryl chlorides using these complexes as catalysts represents another significant application. These reactions proceed efficiently under optimized conditions, facilitating the formation of various arylamines. Such amination reactions are crucial in the pharmaceutical industry, where arylamines form the backbone of many drugs and active pharmaceutical ingredients (Park et al., 2009).

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of mixed phosphane–isocyanide Pd(II) and Pd(0) complexes has revealed insights into their stability and reactivity profiles. These studies are vital for understanding the mechanisms underlying their catalytic activities and for the development of new catalytic systems with improved performance and selectivity (Canovese et al., 2011).

Suzuki and Heck Reactions

The complexes have been successfully applied in Suzuki and Heck reactions, exhibiting remarkable efficiency for the Suzuki reaction of aryl chlorides. Their thermal stability and resistance to air and moisture make them suitable for practical applications in organic synthesis, contributing to the development of more efficient and sustainable synthetic methods (Xu et al., 2006).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride involves the use of a palladium-catalyzed cross-coupling reaction between dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane and 2-phenylaniline, followed by the addition of chloride to the resulting product.", "Starting Materials": [ "Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane", "Palladium(2+)", "2-Phenylaniline", "Chloride" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, dissolve dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane and 2-phenylaniline in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium(2+) catalyst such as PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Stir the reaction mixture at an elevated temperature, typically between 80-120°C, for several hours until the desired product is formed.", "Step 4: Add chloride to the reaction mixture to quench the reaction and isolate the product by filtration or chromatography." ] } | |

Numéro CAS |

1375325-64-6 |

Formule moléculaire |

C38H45ClNO2PPd |

Poids moléculaire |

720.6 g/mol |

Nom IUPAC |

chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylaniline |

InChI |

InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

Clé InChI |

HODHLQXRQOHAAZ-UHFFFAOYSA-M |

SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |

SMILES canonique |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Solubilité |

not available |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2683205.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2683208.png)

![3-[(2,2-Dimethylpropyl)amino]propanenitrile](/img/structure/B2683211.png)

![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2683214.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)

![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)

![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)